

# JNJ-632 antiviral activity spectrum

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## Compound of Interest

Compound Name: JNJ-632

Cat. No.: B15567732

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An In-Depth Technical Guide to the Antiviral Activity Spectrum of JNJ-53718678 (Rilematovir)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

JNJ-53718678, also known as Rilematovir, is an investigational antiviral agent developed by Janssen Research & Development. It is a potent and orally bioavailable inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.<sup>[1][2]</sup> RSV is a leading cause of lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals. This document provides a comprehensive overview of the antiviral activity spectrum, mechanism of action, and experimental methodologies used to characterize JNJ-53718678.

## Mechanism of Action

JNJ-53718678 is a selective inhibitor of the RSV F protein.<sup>[1][3]</sup> The F protein is a viral surface glycoprotein essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry.<sup>[1]</sup> By binding to the prefusion conformation of the F protein, JNJ-53718678 stabilizes it and prevents the conformational changes necessary for membrane fusion.<sup>[4]</sup> This action effectively blocks viral entry into the host cell and inhibits virus-cell and cell-cell fusion, thereby halting viral replication.<sup>[5]</sup>

## Antiviral Activity Spectrum

JNJ-53718678 has demonstrated potent and selective activity against both RSV subtype A and B strains. In vitro studies have shown that it is effective against a range of laboratory-adapted strains and clinical isolates.

## Quantitative Antiviral Activity Data

Virus Strain	Cell Line	Assay Type	EC50 (nM)	Reference
RSV A2	HEp-2	Cytopathic Effect (CPE) Inhibition	0.09 - 9.50	<a href="#">[6]</a>
RSV B	HEp-2	Cytopathic Effect (CPE) Inhibition	0.09 - 9.50	<a href="#">[6]</a>
RSV (various clinical isolates)	Human Bronchial Epithelial Cells (HBECs)	Not Specified	1.2	<a href="#">[2]</a>

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.

## Experimental Protocols

The antiviral activity and mechanism of action of JNJ-53718678 have been characterized using a variety of in vitro and in vivo experimental models.

### Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method to assess the ability of a compound to inhibit virus-induced cell death.

- **Cell Seeding:** HEp-2 cells are seeded in 96-well plates and incubated overnight to form a monolayer.
- **Compound Addition:** A serial dilution of JNJ-53718678 is prepared and added to the cells.
- **Virus Infection:** A standardized amount of RSV (e.g., RSV A2 strain) is added to the wells containing the cells and the test compound.

- Incubation: The plates are incubated at 37°C for 3-4 days.
- CPE Assessment: The cells are observed under a microscope for the presence of cytopathic effects, such as cell rounding, detachment, and syncytia formation. The concentration of the compound that inhibits CPE by 50% (EC50) is determined.

## Viral Load Quantification by Quantitative Reverse Transcription PCR (qRT-PCR)

This method is used to quantify the amount of viral RNA in a sample, providing a direct measure of viral replication.

- Sample Collection: Nasal swabs are collected from RSV-infected individuals or animal models.
- RNA Extraction: Viral RNA is extracted from the nasal swab samples using a commercial RNA extraction kit.
- Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
- Quantitative PCR: The cDNA is then amplified using a real-time PCR machine with primers and probes specific for a conserved region of the RSV genome. The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve.<sup>[7]</sup>

## Time-of-Addition Assay

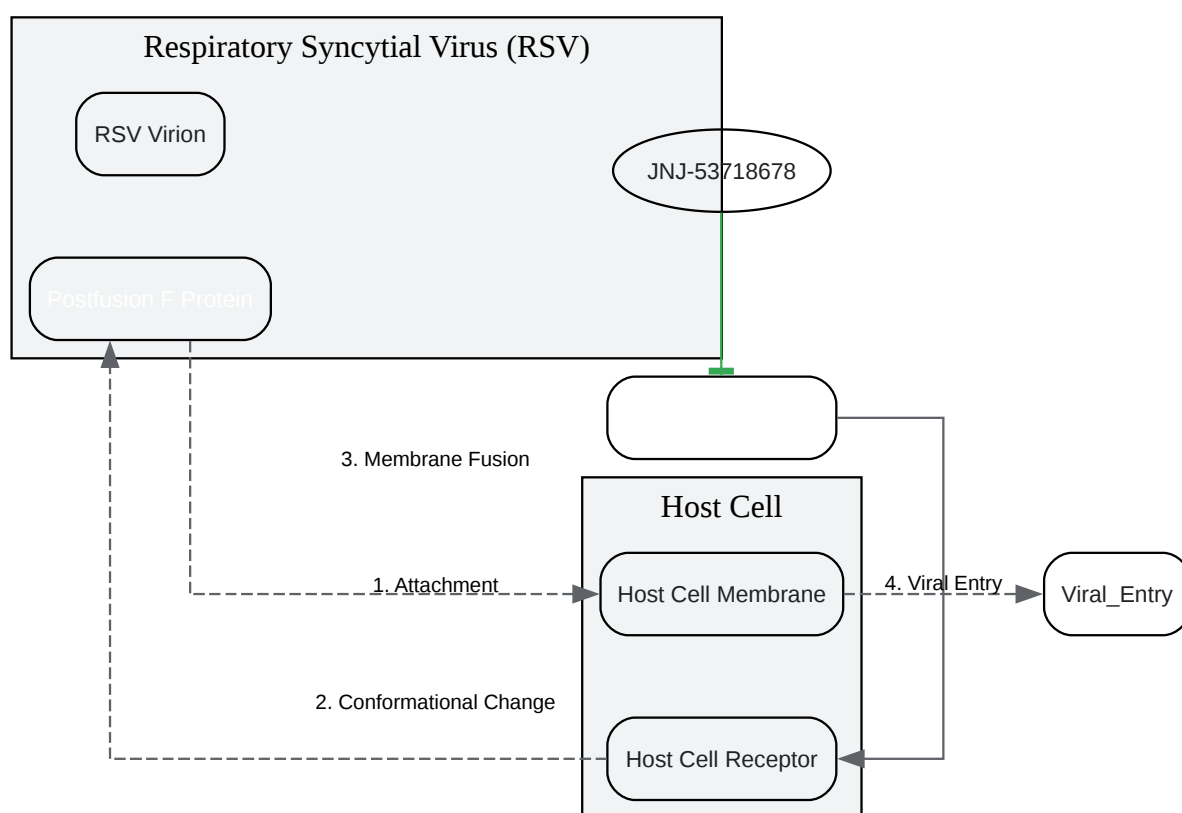
This assay helps to determine the stage of the viral replication cycle that is inhibited by the antiviral compound.

- Experimental Setup: HEP-2 cells are infected with RSV. JNJ-53718678 is added at different time points relative to the time of infection (e.g., before infection, during infection, and at various times after infection).
- Analysis: The antiviral activity is measured at the end of the experiment, typically by quantifying viral yield or CPE.

- Interpretation: If the compound is most effective when added early in the infection process (before or during virus adsorption), it suggests that it targets an early event such as entry. The potent activity of JNJ-53718678 when added early in this type of assay supports its mechanism as a fusion inhibitor.

## Visualizations

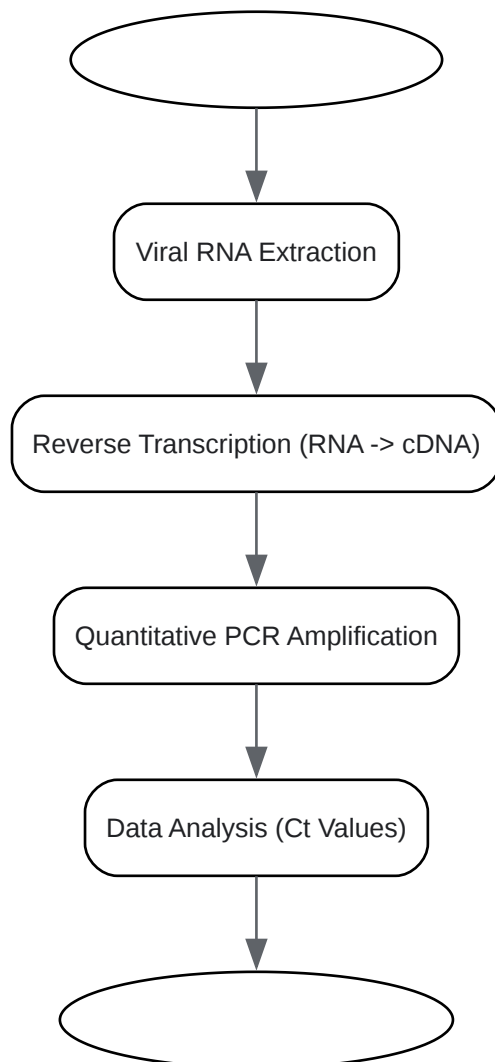
### Signaling Pathway: RSV Fusion and Inhibition by JNJ-53718678



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Caption: Mechanism of RSV entry and inhibition by JNJ-53718678.

## Experimental Workflow: qRT-PCR for Viral Load Quantification



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